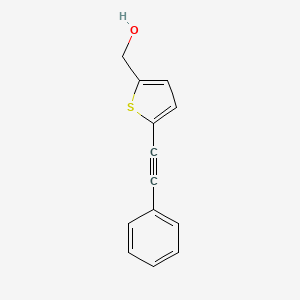
5-(Phenylethynyl)thiophene-2-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Phenylethynyl)thiophene-2-methanol is an organic compound with the molecular formula C13H10OS. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a phenylethynyl group attached to the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Phenylethynyl)thiophene-2-methanol typically involves the Sonogashira cross-coupling reaction. This reaction couples a phenylacetylene with a halogenated thiophene derivative in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-(Phenylethynyl)thiophene-2-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The phenylethynyl group can be hydrogenated to form a phenylethyl group.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst.
Substitution: Electrophilic substitution reactions can be facilitated by using reagents such as bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of 5-(Phenylethynyl)thiophene-2-carbaldehyde.
Reduction: Formation of 5-(Phenylethyl)thiophene-2-methanol.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
5-(Phenylethynyl)thiophene-2-methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials, such as organic semiconductors and conductive polymers
Mechanism of Action
The mechanism of action of 5-(Phenylethynyl)thiophene-2-methanol is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, its structural features may allow it to interact with enzymes or receptors involved in biological processes, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(Phenylethyl)thiophene-2-methanol
- 2-Thiophenemethanol, 5-(2-phenylethynyl)
- 5-(Phenylethynyl)thiophene-2-carbaldehyde
Uniqueness
5-(Phenylethynyl)thiophene-2-methanol is unique due to the presence of both a phenylethynyl group and a hydroxyl group attached to the thiophene ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C13H10OS |
|---|---|
Molecular Weight |
214.28 g/mol |
IUPAC Name |
[5-(2-phenylethynyl)thiophen-2-yl]methanol |
InChI |
InChI=1S/C13H10OS/c14-10-13-9-8-12(15-13)7-6-11-4-2-1-3-5-11/h1-5,8-9,14H,10H2 |
InChI Key |
CHABLRKWLJTUAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(S2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


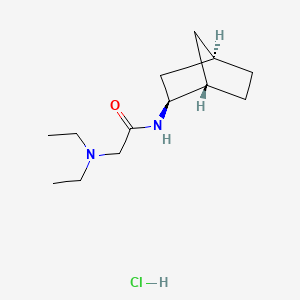
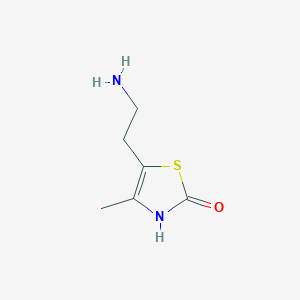
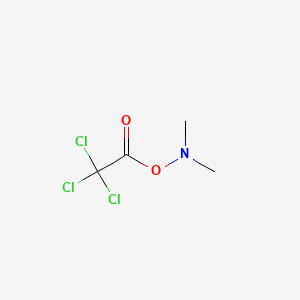
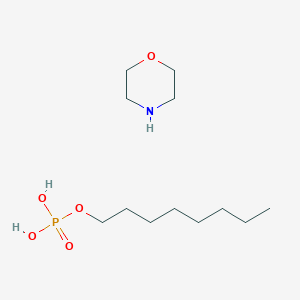
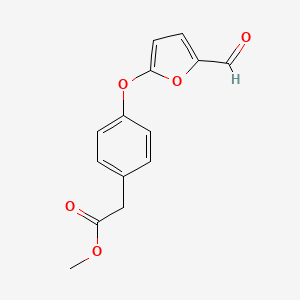
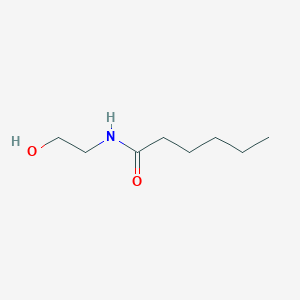
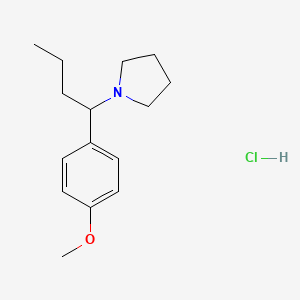
![4-[1-Dimethylamino-3-[2-[2-(3-ethylphenyl)ethyl]phenoxy]propan-2-yl]ox y-4-oxo-butanoic acid hydrochloride](/img/structure/B13789274.png)
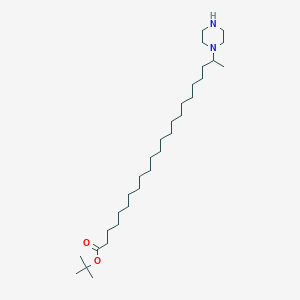
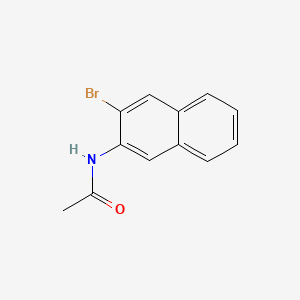
![6-hydroxy-5-[3-[[4-[2-[4-[[1-(2-hydroxy-4-methyl-6-oxo-1H-pyridin-1-ium-3-yl)pyridin-1-ium-3-yl]diazenyl]phenyl]ethyl]phenyl]diazenyl]pyridin-1-ium-1-yl]-4-methyl-1H-pyridin-1-ium-2-one;2-hydroxypropanoate](/img/structure/B13789289.png)
![5-[2-(Dipropylamino)ethyl]-1,4-dihydro-3H-2,1-benzoxazin-3-one Hydrochloride](/img/structure/B13789294.png)
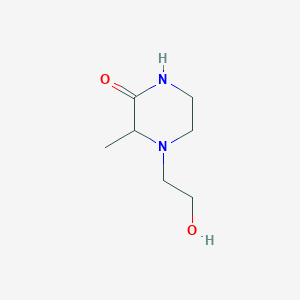
![Tricyclohexyl[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]phosphanium bromide](/img/structure/B13789300.png)
